N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
CAS No.: 941950-19-2
Cat. No.: VC5951309
Molecular Formula: C22H24N4O
Molecular Weight: 360.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941950-19-2 |
|---|---|
| Molecular Formula | C22H24N4O |
| Molecular Weight | 360.461 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27) |
| Standard InChI Key | BWUFHUHVRYTSGM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates three distinct moieties: a quinoxaline ring, a piperidine scaffold, and a 4-methylphenylmethyl group. The quinoxaline system (C₈H₆N₂) contributes aromaticity and planar geometry, facilitating π-π stacking interactions with biological macromolecules. The piperidine ring (C₅H₁₁N) introduces conformational flexibility, while the 4-methylphenyl substituent (C₈H₉) enhances lipophilicity, potentially improving membrane permeability.
Molecular Formula and Weight
With the molecular formula C₂₂H₂₄N₄O, the compound has a molecular weight of 360.461 g/mol. Its IUPAC name, N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide, reflects the connectivity of these groups. The Standard InChIKey (BWUFHUHVRYTSGM-UHFFFAOYSA-N) and SMILES string (CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3) provide unambiguous identifiers for computational modeling.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves multi-step organic reactions. A representative route includes:
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Quinoxaline Ring Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
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Piperidine Functionalization: Introduction of the carboxamide group at the piperidine-4-position via nucleophilic acyl substitution.
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Benzylation: Coupling the 4-methylbenzylamine group to the carboxamide nitrogen using coupling reagents like EDC/HOBt.
Reaction Profiles
The compound undergoes characteristic reactions of its functional groups:
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Oxidation: The quinoxaline ring is susceptible to oxidation with agents like hydrogen peroxide, yielding N-oxides.
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Reduction: Sodium borohydride selectively reduces the carboxamide to a secondary amine.
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Substitution: Nucleophilic displacement at the piperidine nitrogen with thiols or amines modifies pharmacological activity.
Mechanism of Biological Action
Target Engagement
While explicit target data remain limited, structural analogs suggest mechanisms involving:
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Nucleic Acid Intercalation: The planar quinoxaline ring inserts between DNA base pairs, disrupting replication or transcription.
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Enzyme Inhibition: Piperidine carboxamides often inhibit proteases or kinases via hydrogen bonding to catalytic residues.
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Receptor Modulation: The 4-methylphenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors.
Pharmacokinetic Considerations
The compound’s logP (estimated at 3.2) predicts moderate blood-brain barrier penetration. Metabolites likely arise from hepatic oxidation of the methylphenyl group or hydrolysis of the carboxamide.
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| N-[(4-Methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide | C₂₂H₂₄N₄O | Carboxamide at piperidine-3-position | Kinase inhibition |
| 4-Methyl-4-[(4-methylphenyl)methyl]piperidine | C₁₄H₂₁N | Lacks quinoxaline and carboxamide groups | Anxiolytic agents |
Physicochemical and Computational Data
Solubility and Stability
Experimental solubility data are unavailable, but computational models (e.g., ALOGPS) predict aqueous solubility <0.1 mg/mL, consistent with its lipophilic profile. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH.
Molecular Modeling Insights
Docking simulations using the InChI-rendered structure suggest high-affinity binding to the ATP pocket of tyrosine kinases (e.g., ABL1). The quinoxaline ring aligns with hydrophobic residues, while the carboxamide forms hydrogen bonds with the hinge region.
Future Directions and Applications
Synthetic Optimization
Future work should prioritize:
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Stereoselective Synthesis: Enantiomeric resolution to isolate bioactive conformers.
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Prodrug Derivatives: Esterification of the carboxamide to enhance oral bioavailability.
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